(R)-1-(p-Tolyl)butan-1-amine hydrochloride
Overview
Description
®-1-(p-Tolyl)butan-1-amine hydrochloride is a chiral amine compound that is often used in the synthesis of pharmaceuticals and other organic compounds. It is characterized by the presence of a p-tolyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(p-Tolyl)butan-1-amine hydrochloride typically involves the asymmetric reductive amination of a carbonyl compound. One common method is the use of ®-selective ω-transaminase enzymes, which facilitate the reductive amination of 4-hydroxy-2-butanone to produce ®-3-amino-1-butanol . This intermediate can then be further modified to obtain ®-1-(p-Tolyl)butan-1-amine hydrochloride.
Industrial Production Methods: In industrial settings, the production of ®-1-(p-Tolyl)butan-1-amine hydrochloride may involve the use of biocatalytic processes with engineered enzymes to enhance yield and selectivity. These processes are optimized for large-scale production, ensuring high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: ®-1-(p-Tolyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides are common reagents used in substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
®-1-(p-Tolyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral amine moieties.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism by which ®-1-(p-Tolyl)butan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The p-tolyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(S)-1-(p-Tolyl)butan-1-amine hydrochloride: The enantiomer of ®-1-(p-Tolyl)butan-1-amine hydrochloride, with similar chemical properties but different biological activity.
1-(p-Tolyl)ethan-1-amine hydrochloride: A structurally similar compound with a shorter carbon chain.
1-(p-Tolyl)propan-1-amine hydrochloride: Another similar compound with a different carbon chain length.
Uniqueness: ®-1-(p-Tolyl)butan-1-amine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in enzymatic reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications .
Properties
IUPAC Name |
(1R)-1-(4-methylphenyl)butan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-4-11(12)10-7-5-9(2)6-8-10;/h5-8,11H,3-4,12H2,1-2H3;1H/t11-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCFOUIIWWXJEI-RFVHGSKJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704199 | |
Record name | (1R)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851597-79-0 | |
Record name | (1R)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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